

Spectroscopic and Structural Elucidation of 1-(2-Ethoxyphenyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Ethoxyphenyl)-2-thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Ethoxyphenyl)-2-thiourea**. This document is intended to be a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: **1-(2-Ethoxyphenyl)-2-thiourea** Molecular Formula: C₉H₁₂N₂OS
Molecular Weight: 196.27 g/mol CAS Number: 63675-17-2[1]

1-(2-Ethoxyphenyl)-2-thiourea belongs to the class of thiourea derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and thiourea moieties imparts specific chemical and physical properties that are crucial for its interaction with biological targets.

Spectroscopic Data

A complete set of experimentally determined spectroscopic data for **1-(2-Ethoxyphenyl)-2-thiourea** is not readily available in public spectral databases. The following tables present expected ranges and representative data for closely related thiourea analogs, providing a

reference for the characterization of this specific compound. Further experimental work is required to determine the precise spectral data for **1-(2-Ethoxyphenyl)-2-thiourea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of **1-(2-Ethoxyphenyl)-2-thiourea** are outlined below, based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for **1-(2-Ethoxyphenyl)-2-thiourea**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4	Triplet	3H	-O-CH ₂ -CH ₃
~4.1	Quartet	2H	-O-CH ₂ -CH ₃
~6.9 - 7.5	Multiplet	4H	Aromatic Protons
~7.8	Singlet (broad)	1H	Ar-NH-
~8.5	Singlet (broad)	2H	-C(S)-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **1-(2-Ethoxyphenyl)-2-thiourea**

Chemical Shift (δ , ppm)	Assignment
~15	-O-CH ₂ -CH ₃
~64	-O-CH ₂ -CH ₃
~112 - 130	Aromatic Carbons
~148	Aromatic Carbon (-C-O)
~181	C=S (Thiourea)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **1-(2-Ethoxyphenyl)-2-thiourea** are predicted based on known data for thiourea and aromatic ether compounds.

Table 3: Predicted IR Absorption Bands for **1-(2-Ethoxyphenyl)-2-thiourea**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretching (NH ₂)
3200 - 3100	Medium	N-H Stretching (Ar-NH)
3050 - 3000	Medium	Aromatic C-H Stretching
2980 - 2850	Medium	Aliphatic C-H Stretching
~1620	Strong	N-H Bending
1590 - 1450	Medium to Strong	C=C Aromatic Ring Stretching
~1470	Strong	C-N Stretching
~1240	Strong	Asymmetric C-O-C Stretching
~1040	Strong	Symmetric C-O-C Stretching
~750	Strong	C=S Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-(2-Ethoxyphenyl)-2-thiourea**, the molecular ion peak [M]⁺ would be expected at m/z 196.

Table 4: Predicted Mass Spectrometry Data for **1-(2-Ethoxyphenyl)-2-thiourea**

m/z	Interpretation
196	$[M]^+$ (Molecular Ion)
179	$[M - NH_3]^+$
137	$[M - C_2H_5O]^+$
121	$[C_6H_4O-C_2H_5]^+$
77	$[C_6H_5]^+$

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **1-(2-Ethoxyphenyl)-2-thiourea** are provided below. These are generalized procedures based on common practices for the synthesis and characterization of thiourea derivatives.

Synthesis of 1-(2-Ethoxyphenyl)-2-thiourea

A common method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.

Materials:

- 2-Ethoxyaniline
- Ammonium thiocyanate
- Hydrochloric acid
- Acetone
- Water

Procedure:

- A solution of 2-ethoxyaniline in a suitable organic solvent, such as acetone, is prepared.
- An aqueous solution of ammonium thiocyanate is added to the reaction mixture.

- Concentrated hydrochloric acid is added dropwise with stirring.
- The reaction mixture is refluxed for several hours.
- After cooling, the mixture is poured into cold water to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.
- Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

- Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra.

3.2.2. IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.
- Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} .

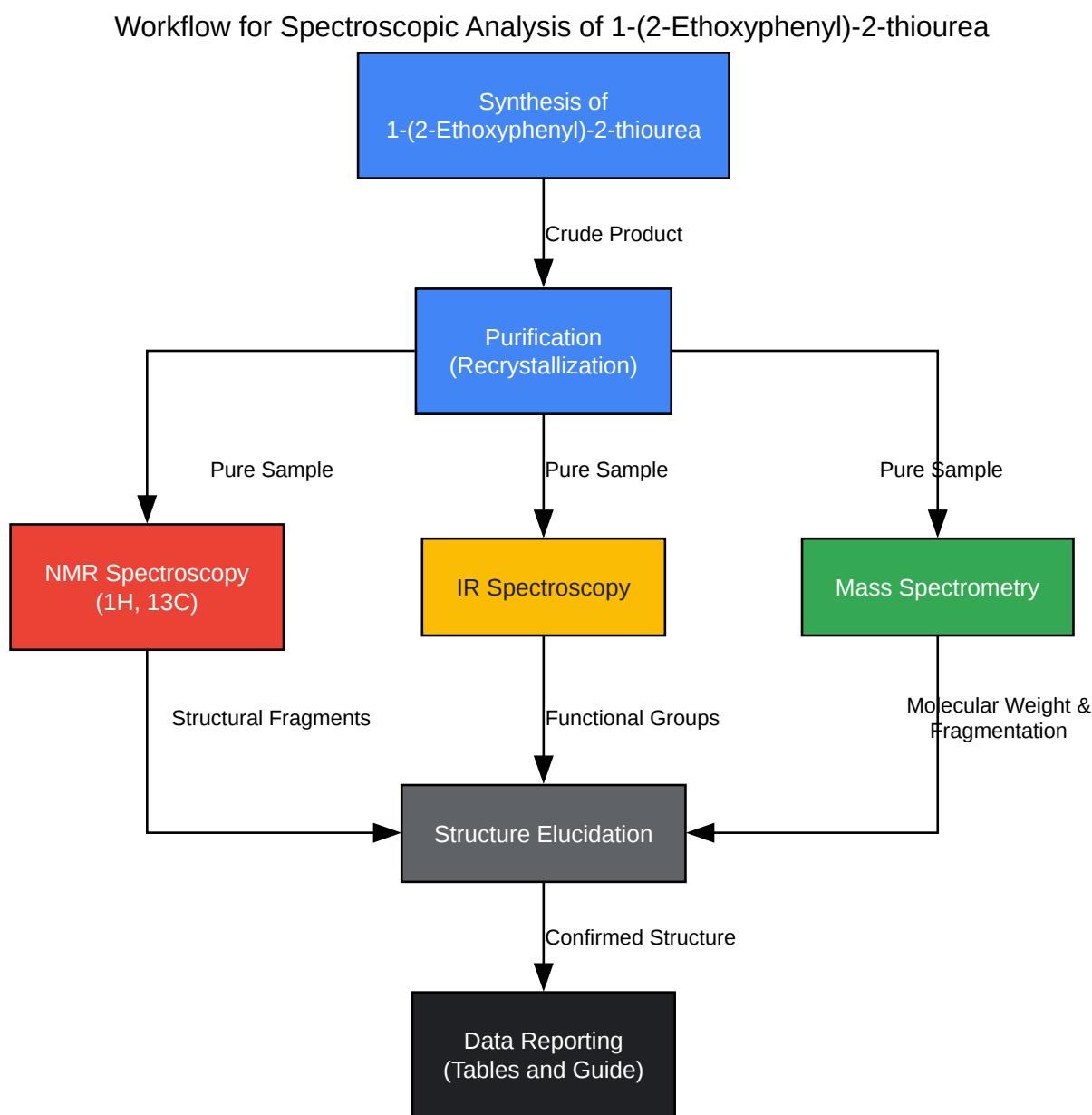
3.2.3. Mass Spectrometry

- Instrumentation: An Electron Ionization (EI) mass spectrometer.
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph.

- Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-(2-Ethoxyphenyl)-2-thiourea**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational document for the spectroscopic analysis of **1-(2-Ethoxyphenyl)-2-thiourea**. The provided data, although predictive, offers a strong basis for the interpretation of experimental results. Researchers are encouraged to perform the described experimental procedures to obtain and confirm the spectral data for this compound.

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References

- 1. 1-(2-ETHOXYPHENYL)-2-THIOUREA | CAS#:63675-17-2 | Chemsoc [chemsrc.com]
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